2,5-二甲基-N-(5-(噻吩-3-基)-1,3,4-恶二唑-2-基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

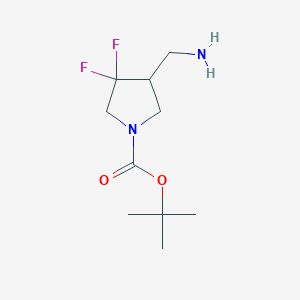

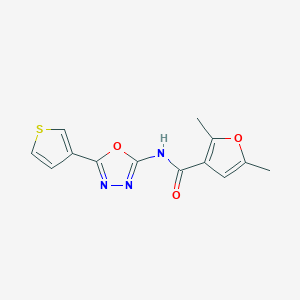

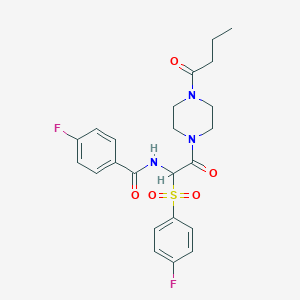

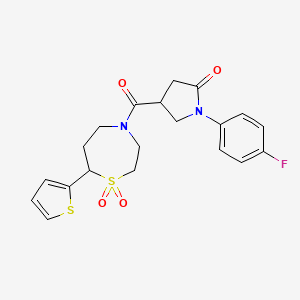

The compound 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a furan-carboxamide derivative. These derivatives have been studied for their potential as inhibitors of the influenza A H5N1 virus. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the furan or thiophene moiety significantly affects the anti-influenza activity of these compounds .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the preparation of a key intermediate, which is then subjected to various reactions to introduce different substituents. In the case of the related compound mentioned in the first paper, the synthesis involved the alkylation of a furan moiety with a nitrobenzylthio group . Another related synthesis pathway described in the second paper involves the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by alkylation and cyclization reactions to produce various heterocyclic derivatives, including 1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a carboxamide group. The specific substituents on the furan ring and the nature of the heterocyclic moiety attached to the carboxamide nitrogen atom play a crucial role in determining the biological activity of these compounds .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation, to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents present on the furan ring and the nature of the carboxamide group . Cyclometallation reactions have also been reported for related compounds, where the furan moiety is coordinated to metals such as palladium(II), ruthenium(II), and rhodium(III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity, such as antiviral efficacy, is also a critical property that is determined by the molecular structure and the specific substituents present on the compound . The cyclometallated products of related compounds have been characterized spectroscopically, which provides insights into their chemical properties and potential applications .

科学研究应用

呋喃-甲酰胺衍生物作为新型抑制剂

一项研究重点介绍了呋喃-甲酰胺衍生物的合成和生物学特性,证明了其对甲型流感 H5N1 病毒的有效抑制作用。研究将这些衍生物确定为新型抑制剂,其中 2,5-二甲基取代的杂环部分显着影响抗流感活性。这表明对呋喃-甲酰胺骨架的修饰可以增强抗病毒能力,表明开发新型抗病毒药物的一个有希望的途径(于永世等,2017)。

抗原生动物活性

另一项研究重点关注新型双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶的合成,这些化合物表现出很强的 DNA 亲和力和对 T. b. rhodesiense 和 P. falciparum 的有效的体外活性。这些化合物在锥虫小鼠模型中也显示出优异的体内活性,突出了它们作为抗原生动物剂的潜力(M. Ismail 等,2004)。

杂环化合物的合成和表征

对杂环化合物(如 5-呋喃-2yl[1,3,4]恶二唑-2-硫醇及其衍生物)合成的研究已经确定了具有潜在抗菌活性的新化合物。这些研究有助于更广泛地了解如何合成和修饰此类化合物以用于各种生物学应用(M. Koparır 等,2005)。

唑类衍生物的抗菌活性

从呋喃-2-甲酰肼开始开发唑类衍生物并随后筛选其抗菌活性,展示了这些化合物在解决微生物耐药性方面的潜力。这突出了合成和测试新化合物以了解其生物学功效的重要性(Serap Başoğlu 等,2013)。

亲电取代反应

对 8-(呋喃-2-基)-4,5-二氢并萘并[5,4-d]噻唑等化合物上亲电取代反应的合成和反应的研究阐明了呋喃衍生物在不同条件下的化学行为。这项研究通过深入了解这些化合物的反应性和潜在应用,为有机化学领域做出了贡献(A. Aleksandrov 等,2017)。

属性

IUPAC Name |

2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-5-10(8(2)18-7)11(17)14-13-16-15-12(19-13)9-3-4-20-6-9/h3-6H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVDUIUKFYYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)